2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene
Overview
Description
“4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrFO2 . It has a molecular weight of 249.08 . The compound is used for experimental and research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrFO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a refractive index of n20/D 1.545 (lit.) and a density of 1.59 g/mL at 25 °C (lit.) . It has a boiling point of 84 °C/7 mmHg (lit.) .Scientific Research Applications
Synthesis and Chemical Properties
2-Fluoro-1-(2-methoxyethoxy)-4-nitrobenzene is involved in chemical synthesis and property studies. A practical synthesis method was developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic material, which may involve similar compounds (Qiu, Gu, Zhang, & Xu, 2009). The study of the nucleophilic aromatic substitution of the nitro-group is also relevant, providing insights into the chemical behavior of similar nitrobenzene compounds (Pietra & Vitali, 1972).
Catalytic and Oxidative Properties
The catalytic oxidation of lignins into aromatic aldehydes, involving compounds like vanillin and syringaldehyde, shows that nitrobenzene derivatives can influence yield and process selectivity (Tarabanko & Tarabanko, 2017). Such research indicates the potential role of nitrobenzene derivatives, including this compound, in industrial chemical processes.
Material Science and Nanotechnology
Research in the field of material science, particularly in the development of luminescent micelles for sensing nitroaromatic and nitramine explosives, underscores the importance of nitrobenzene derivatives in creating functional materials for sensing applications (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022). The study of metal(II) 2-fluorobenzoate complexes also contributes to understanding the structure-activity relationship essential in designing materials with specific physical and biological properties (Öztürkkan & Necefoğlu, 2022).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-1-(2-methoxyethoxy)-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c1-14-4-5-15-9-3-2-7(11(12)13)6-8(9)10/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQBDPJGWLCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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